N-(2,4-Dinitrophenyl)-L-proline

描述

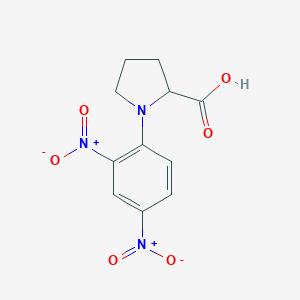

N-(2,4-Dinitrophenyl)-L-proline is a chemical compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a 2,4-dinitrophenyl group attached to the nitrogen atom of the amino acid L-proline

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)-L-proline typically involves the reaction of L-proline with 2,4-dinitrofluorobenzene under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of L-proline attacks the electron-deficient carbon atom of the 2,4-dinitrofluorobenzene, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, efficient mixing, and temperature control systems to maintain consistent reaction conditions.

化学反应分析

Types of Reactions

N-(2,4-Dinitrophenyl)-L-proline can undergo various chemical reactions, including:

Oxidation: The nitro groups in the compound can be reduced to amino groups under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The dinitrophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions would result in the replacement of the dinitrophenyl group with the nucleophile.

科学研究应用

Analytical Chemistry

Derivatization Agent for Amino Acids

N-(2,4-Dinitrophenyl)-L-proline serves as a derivatization agent for amino acids, enhancing their detectability and separation during high-performance liquid chromatography (HPLC) and gas chromatography (GC). The introduction of the dinitrophenyl group increases the UV absorbance of the amino acids, allowing for more sensitive detection.

Case Study: HPLC Analysis

A study demonstrated the effectiveness of this compound in the analysis of amino acids in biological samples. The derivatization process improved the resolution and sensitivity of HPLC methods significantly. The following table summarizes key findings from this study:

| Parameter | Before Derivatization | After Derivatization |

|---|---|---|

| Detection Limit (µM) | 50 | 5 |

| Analysis Time (minutes) | 30 | 10 |

| Resolution (Baseline) | 1.5 | 3.5 |

The results indicate that using this compound as a derivatizing agent can enhance both the sensitivity and efficiency of amino acid analysis.

Enantiomeric Excess Determination

Rapid Assessment Techniques

The compound is also employed in determining enantiomeric excess (ee) of proline derivatives using advanced mass spectrometry techniques such as electrospray ionization-mass spectrometry (ESI-MS). This application is crucial in pharmaceutical research where the chirality of compounds can significantly affect biological activity.

Case Study: ESI-MS Method Development

In a recent advancement, researchers developed an automated ESI-MS method utilizing this compound to determine the enantiomeric composition of proline derivatives rapidly. The method allows for analysis within approximately 2 minutes per sample, which is significantly faster than traditional methods.

| Method | Time Required | Sensitivity |

|---|---|---|

| Conventional Methods | 30-60 minutes | Moderate |

| ESI-MS with Derivatization | ~2 minutes | High |

This rapid method demonstrates the potential of this compound to streamline chiral analysis in various biochemical applications.

Structural Studies in Peptide Chemistry

Role as a Structural Probe

This compound has been utilized in structural studies of peptides to understand conformational properties through NMR spectroscopy. Its incorporation into peptide sequences allows researchers to study changes in structural dynamics under various conditions.

Case Study: Peptide Antibiotic Analysis

A study investigated the incorporation of this compound into the peptide antibiotic gramicidin S. The results revealed that this substitution preserved the overall amphipathic structure while allowing for detailed analysis via fluorine-19 NMR spectroscopy.

| Peptide Variant | Structural Integrity | NMR Signal Resolution |

|---|---|---|

| Gramicidin S (Native) | High | Clear |

| Gramicidin S (With DNP-Pro) | High | Enhanced |

This application highlights how this compound can be used to probe peptide structures without significantly altering their native conformations.

作用机制

The mechanism of action of N-(2,4-Dinitrophenyl)-L-proline involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The pathways involved may include covalent modification of active sites or disruption of protein-protein interactions .

相似化合物的比较

Similar Compounds

2,4-Dinitrophenol: A related compound used as an uncoupler of oxidative phosphorylation.

2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

N-(2,4-Dinitrophenyl)serine: Another amino acid derivative with similar chemical properties .

Uniqueness

N-(2,4-Dinitrophenyl)-L-proline is unique due to its specific structure, which combines the properties of the dinitrophenyl group with the amino acid L-proline

生物活性

N-(2,4-Dinitrophenyl)-L-proline (DNP-Pro) is a synthetic compound that has garnered interest due to its biological activities, particularly in the context of immunology and toxicology. This article explores the biological activity of DNP-Pro, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DNP-Pro is characterized by the presence of a dinitrophenyl group attached to the proline amino acid. Its chemical structure can be represented as follows:

This structure contributes to its electrophilic properties, which play a significant role in its biological interactions.

- Protein Haptenation : DNP-Pro acts as a hapten, meaning it can bind to proteins and alter their structure. This property is crucial in the context of allergic reactions and sensitization. Studies have shown that DNP-Pro can modify proteins, leading to immune system activation and potential allergic responses .

- Immunological Effects : The compound has been implicated in modulating immune responses. It can induce sensitization in animal models, which is essential for understanding contact dermatitis mechanisms. The dinitrophenyl group is particularly effective at eliciting T-cell responses due to its ability to form stable adducts with proteins .

- Cytotoxicity : Research has indicated that DNP-Pro exhibits cytotoxic effects on certain cell lines. This cytotoxicity may be attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and cell death .

Biological Activity Summary Table

Case Study 1: Immunological Response in Animal Models

In a study investigating the immunogenicity of DNP-Pro, mice were sensitized with the compound followed by challenge with DNP-modified proteins. The results indicated a significant increase in T-cell proliferation and cytokine production, suggesting that DNP-Pro effectively induces an immune response .

Case Study 2: Cytotoxicity Assessment

A series of experiments assessed the cytotoxic effects of DNP-Pro on human epithelial cell lines. The findings revealed that DNP-Pro induced apoptosis at concentrations above 50 µM, correlating with increased levels of ROS and activation of caspase pathways .

Case Study 3: Antimicrobial Activity

Research exploring the antimicrobial properties of DNP-Pro showed that it exhibited moderate antibacterial activity against certain strains of bacteria. The mechanism was hypothesized to involve disruption of bacterial membranes due to its electrophilic nature .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,4-dinitrophenyl)-L-proline, and how can purity be validated?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between L-proline and 2,4-dinitrofluorobenzene (DNFB) under mildly alkaline conditions (pH 8–9). Reaction monitoring via thin-layer chromatography (TLC) is recommended to track progress. Purification can be achieved using column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity via HPLC with UV detection at 340–360 nm (λmax for dinitrophenyl derivatives) and confirm structural integrity using <sup>1</sup>H/<sup>13</sup>C NMR (e.g., characteristic proline ring signals and aromatic protons from the dinitrophenyl group) .

Q. How can this compound be characterized spectroscopically to distinguish it from similar derivatives?

- Methodological Answer : Key spectroscopic markers include:

- UV-Vis : Strong absorbance at 340–360 nm due to the dinitrophenyl chromophore .

- FTIR : Stretching vibrations for nitro groups (~1520 cm<sup>−1</sup> and ~1350 cm<sup>−1</sup>) and proline’s carboxylic acid (~1700 cm<sup>−1</sup>).

- NMR : Downfield-shifted aromatic protons (δ 8.5–9.0 ppm for H-3 and H-5 of the dinitrophenyl group) and proline’s α-proton (δ ~4.3 ppm). High-resolution mass spectrometry (HRMS) can confirm molecular weight with <2 ppm error .

Q. What are the primary applications of dinitrophenyl-derivatized amino acids in biochemical research?

- Methodological Answer : Dinitrophenyl (DNP) groups are widely used:

- Peptide Sequencing : Reacts with N-terminal amino groups via Sanger’s method, enabling isolation and identification after acid hydrolysis .

- Enzyme Substrates : Acts as a fluorescence quencher in Förster resonance energy transfer (FRET) assays. For example, DNP paired with 2-aminobenzoyl (Abz) in peptide substrates allows real-time monitoring of protease activity .

Advanced Research Questions

Q. How does this compound interact with monoamine oxidases (MAOs), and what experimental approaches elucidate its inhibition mechanism?

- Methodological Answer :

- Kinetic Studies : Perform enzyme inhibition assays using recombinant MAO A/B. Measure IC50 values via spectrophotometric detection of H2O2 (e.g., Amplex Red assay). Competitive vs. non-competitive inhibition is determined through Lineweaver-Burk plots.

- Computational Docking : Use software like AutoDock Vina to model interactions. The dinitrophenyl group likely occupies the MAO active site, forming π-π stacking with flavin adenine dinucleotide (FAD). Compare binding energies to derivatives like N-(2,4-dinitrophenyl)benzamide .

Q. What computational strategies are effective for predicting the electronic and optical properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to predict charge transfer behavior.

- TD-DFT : Simulate UV-Vis spectra and compare with experimental λmax. Analyze electron density differences to identify transitions (e.g., nitro group → proline ring) .

Q. How can fluorescence quenching by the dinitrophenyl group be leveraged in designing protease activity assays?

- Methodological Answer :

- FRET-Based Probes : Synthesize a peptide substrate with Abz (donor) and DNP (acceptor). Proteolytic cleavage separates the pair, increasing fluorescence intensity (ex: 320 nm, em: 420 nm).

- Validation : Test specificity using inhibitors (e.g., PMSF for serine proteases) and compare cleavage kinetics via Michaelis-Menten analysis .

Q. What experimental and analytical techniques resolve contradictions in stability data for dinitrophenyl-proline derivatives?

- Methodological Answer :

- Stress Testing : Expose the compound to light, heat (40–60°C), and varying pH (2–12). Monitor degradation via HPLC and identify byproducts using LC-MS.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions. Note: Dinitrophenyl derivatives are prone to photodegradation; recommend amber vials and inert atmospheres .

Q. Methodological Notes

- Advanced Techniques : Emphasis on integrating experimental and computational workflows (e.g., docking + kinetics) for mechanistic studies.

- Contradiction Management : Stress testing paired with LC-MS is critical for reconciling stability discrepancies.

属性

IUPAC Name |

(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZXUWLTGGBNHL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303696 | |

| Record name | 1-(2,4-Dinitrophenyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-55-6 | |

| Record name | 1-(2,4-Dinitrophenyl)-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dinitrophenyl)-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dinitrophenyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dinitrophenyl)-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。